molecular formula C18H27NO4 B14214922 N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide CAS No. 820237-83-0

N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide

Cat. No.: B14214922
CAS No.: 820237-83-0
M. Wt: 321.4 g/mol
InChI Key: NAUQXEJLJAUQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide is an organic compound with a complex structure that includes an ethyl group, a formyl group, a methyl group, and a propoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkoxides (RO⁻), typically in the presence of a base

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various alkoxy derivatives

Scientific Research Applications

N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpentanamide: A similar compound with a methyl group instead of an ethyl group.

    N-Propylpentanamide: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

N-Ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

820237-83-0

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

N-ethyl-5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanamide

InChI

InChI=1S/C18H27NO4/c1-4-11-22-16-10-9-15(13-20)18(14(16)3)23-12-7-6-8-17(21)19-5-2/h9-10,13H,4-8,11-12H2,1-3H3,(H,19,21)

InChI Key

NAUQXEJLJAUQJF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)NCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.